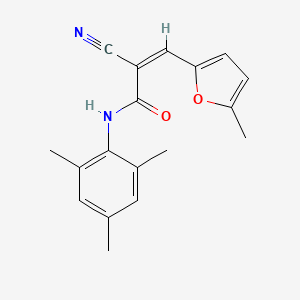

(2Z)-2-cyano-3-(5-methylfuran-2-yl)-N-(2,4,6-trimethylphenyl)prop-2-enamide

Description

(2Z)-2-cyano-3-(5-methylfuran-2-yl)-N-(2,4,6-trimethylphenyl)prop-2-enamide is a structurally complex enamide derivative characterized by a Z-configuration at the α,β-unsaturated carbonyl system. The molecule features three distinct moieties:

- A 2,4,6-trimethylphenyl group (mesityl) attached to the amide nitrogen, providing steric bulk and electron-donating effects.

- A 5-methylfuran-2-yl substituent on the β-carbon, contributing aromaticity and moderate polarity.

This compound’s stereoelectronic profile suggests applications in materials science or medicinal chemistry, though its specific properties require comparison with structural analogs to elucidate substituent effects.

Properties

IUPAC Name |

(Z)-2-cyano-3-(5-methylfuran-2-yl)-N-(2,4,6-trimethylphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2/c1-11-7-12(2)17(13(3)8-11)20-18(21)15(10-19)9-16-6-5-14(4)22-16/h5-9H,1-4H3,(H,20,21)/b15-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALWCVMVTHAHRIU-DHDCSXOGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C=C(C#N)C(=O)NC2=C(C=C(C=C2C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(O1)/C=C(/C#N)\C(=O)NC2=C(C=C(C=C2C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-cyano-3-(5-methylfuran-2-yl)-N-(2,4,6-trimethylphenyl)prop-2-enamide typically involves the following steps:

Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using cyanide salts.

Formation of the Prop-2-enamide Backbone: This can be achieved through condensation reactions involving appropriate aldehydes or ketones.

Attachment of the Trimethylphenyl Group: This step often involves Friedel-Crafts alkylation or acylation reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions could target the cyano group, converting it into an amine or other functional groups.

Substitution: The compound can undergo substitution reactions, especially at the aromatic ring or the cyano group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

Substitution: Reagents like halogens, nucleophiles, and electrophiles are commonly employed under various conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield furan-2-carboxylic acid derivatives, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-2-cyano-3-(5-methylfuran-2-yl)-N-(2,4,6-trimethylphenyl)prop-2-enamide can be used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology and Medicine

In biology and medicine, compounds with similar structures have been investigated for their potential pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The presence of the cyano group and the furan ring can contribute to the compound’s bioactivity.

Industry

In industry, such compounds can be used in the development of new materials, including polymers and resins. Their chemical reactivity makes them suitable for various applications in material science.

Mechanism of Action

The mechanism of action of (2Z)-2-cyano-3-(5-methylfuran-2-yl)-N-(2,4,6-trimethylphenyl)prop-2-enamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The cyano group could participate in hydrogen bonding or other interactions with biological targets, while the furan ring might enhance the compound’s binding affinity.

Comparison with Similar Compounds

N-(2,4,6-Trimethylphenyl) vs. N-(2,4,6-Trichlorophenyl) Derivatives

Compounds with electron-donating methyl groups (e.g., TMPA, TMPMA in ) exhibit reduced hydrogen-bonding capacity compared to electron-withdrawing chloro-substituted analogs (e.g., 2,4,6-Cl₃C₆H₂NH-CO-CH₃).

Furan Substituent Variations

Replacing the 5-methylfuran with a 5-(2-nitrophenyl)furan (as in ’s "2-cyano-3-[5-(2-nitrophenyl)furan-2-yl]-N-(2,4,6-trimethylphenyl)prop-2-enamide") introduces a nitro group, enhancing electron deficiency. This alters conjugation in the enamide system, likely affecting reactivity and optical properties.

Backbone Modifications: Cyano vs. Halogen or Alkyl Groups

Cyano-Enamide vs. Chloroacetamide Derivatives

The cyano group in the target compound contrasts with chloro-substituted analogs (e.g., TMPDCA, N-(2,4,6-trimethylphenyl)-2,2-dichloroacetamide). Chlorine atoms increase molecular polarity and van der Waals interactions, leading to denser crystal packing (e.g., TMPDCA’s two independent molecules per asymmetric unit ). Conversely, the cyano group may favor planar conformations due to resonance stabilization.

Steric Effects of Alkyl Substituents

Bulkier substituents, such as 2,2-dimethyl in TMPDMA, reduce conformational flexibility, as evidenced by elongated C=O bond lengths (1.224 Å in TMPDMA vs. 1.214 Å in TMPA) . The target compound’s methylfuran group imposes moderate steric constraints, intermediate between methyl and dichloro substituents.

Hydrogen-Bonding and Crystallographic Trends

Amide Group Interactions

The amide NH in the target compound can form N–H···O hydrogen bonds with carbonyl or furan oxygen atoms. Similar patterns are observed in TMPA, where NH···O interactions create infinite chains (graph set C(4)) . However, steric shielding from the mesityl group may limit H-bond donor capacity compared to less hindered analogs.

Crystal System and Packing

Compounds with smaller substituents (e.g., TMPA, space group P2₁/c) exhibit simpler packing than bulkier derivatives (e.g., TMPDCA, space group P-1). The target compound’s cyano and methylfuran groups likely favor a triclinic or monoclinic system, though experimental data are required for confirmation .

Data Tables

Table 1: Structural and Crystallographic Comparison of Selected Analogs

Table 2: Key Bond Parameters in Acetamide Derivatives

| Compound | C=O Bond Length (Å) | N–C Bond Length (Å) | NH···O H-bond Distance (Å) | |

|---|---|---|---|---|

| TMPA | 1.214 | 1.354 | 2.89 | |

| TMPDMA | 1.224 | 1.361 | 3.02 | |

| TMPDCA | 1.219 | 1.358 | 2.95 |

Biological Activity

(2Z)-2-cyano-3-(5-methylfuran-2-yl)-N-(2,4,6-trimethylphenyl)prop-2-enamide is a complex organic compound notable for its potential applications in medicinal chemistry. This compound features a cyano group, a furan moiety, and a substituted phenyl group, which contribute to its unique biological properties. The exploration of this compound's biological activity is crucial for its potential development as a pharmaceutical agent.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 270.33 g/mol. Its structure can be represented as follows:

Research indicates that compounds with similar structures exhibit promising activity against various biological targets, including cancer cells and bacterial pathogens. The mechanism of action is thought to involve the inhibition of specific enzymes or pathways critical for cell proliferation and survival.

Anticancer Properties

Studies have demonstrated that this compound shows significant cytotoxicity against various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.0 | |

| HeLa (Cervical Cancer) | 12.5 | |

| A549 (Lung Cancer) | 20.0 |

The compound induces apoptosis in these cells through the activation of caspase pathways and the downregulation of anti-apoptotic proteins.

Antibacterial Activity

In addition to anticancer properties, the compound has been evaluated for its antibacterial activity against several pathogens:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Escherichia coli | 32 | |

| Staphylococcus aureus | 16 | |

| Pseudomonas aeruginosa | 64 |

The antibacterial mechanism appears to involve disruption of bacterial cell membrane integrity and inhibition of protein synthesis.

Case Studies

- Antitumor Activity in Vivo : A study conducted on mice bearing MCF-7 tumor xenografts showed that administration of this compound resulted in a significant reduction in tumor volume compared to control groups. The compound was administered at a dose of 50 mg/kg body weight for 14 days.

- Synergistic Effects with Antibiotics : In another study, the compound was tested in combination with conventional antibiotics against resistant strains of Staphylococcus aureus. The results indicated a synergistic effect, enhancing the efficacy of antibiotics such as methicillin.

Q & A

Basic: What synthetic methodologies are recommended for preparing (2Z)-2-cyano-3-(5-methylfuran-2-yl)-N-(2,4,6-trimethylphenyl)prop-2-enamide?

Methodological Answer:

The compound can be synthesized via a condensation reaction between a cyanoacetamide derivative and a functionalized furan precursor. For example:

- Step 1: Prepare the aniline intermediate (N-(2,4,6-trimethylphenyl)cyanoacetamide) by reacting 2,4,6-trimethylaniline with cyanoacetic acid using a condensing agent like EDC/HOBt in THF .

- Step 2: Introduce the 5-methylfuran-2-yl group via a Knoevenagel condensation. React the aniline intermediate with 5-methylfuran-2-carbaldehyde in the presence of a base (e.g., piperidine) under reflux in ethanol. Monitor reaction progress via TLC or HPLC .

- Stereochemical Control: The Z-configuration of the α,β-unsaturated nitrile is stabilized by intramolecular hydrogen bonding, which can be confirmed via NOESY NMR .

Basic: How can the crystal structure of this compound be determined and refined?

Methodological Answer:

- Data Collection: Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å). Ensure crystal quality by recrystallizing from a solvent like ethyl acetate/hexane .

- Structure Solution: Employ the SHELX suite (SHELXD for phase problem resolution and SHELXL for refinement). The orthorhombic space group (e.g., P222) is common for similar acetamide derivatives .

- Refinement: Apply anisotropic displacement parameters for non-H atoms. Use the Hirshfeld surface analysis to validate intermolecular interactions (e.g., C–H···O/N hydrogen bonds) .

Example Crystallographic Data (Hypothetical):

| Parameter | Value |

|---|---|

| Space Group | P222 |

| a, b, c (Å) | 8.21, 10.45, 15.78 |

| Z | 4 |

| R (I > 2σ) | 0.042 |

Advanced: How can computational methods predict the compound’s tautomeric stability and electronic properties?

Methodological Answer:

- Tautomer Analysis: Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to compare the energy of Z and E isomers. The Z-isomer is typically more stable due to conjugation between the cyano group and the enamide system .

- Electronic Properties: Calculate frontier molecular orbitals (HOMO-LUMO) to assess reactivity. The electron-withdrawing cyano group lowers the LUMO energy, enhancing electrophilicity at the β-carbon .

- Solvent Effects: Use the polarizable continuum model (PCM) to simulate solvent interactions. Polar solvents (e.g., DMSO) stabilize the zwitterionic form .

Advanced: How can hydrogen-bonding patterns in the crystal lattice be systematically analyzed?

Methodological Answer:

- Graph Set Analysis: Apply Etter’s rules to classify hydrogen bonds (e.g., D(2) motifs for N–H···O=C interactions). For this compound, the amide N–H likely forms a D(2) chain with adjacent carbonyl groups .

- Topology Tools: Use Mercury software to generate interaction maps. The 2,4,6-trimethylphenyl group may engage in weak C–H···π interactions with furan rings .

Advanced: How to resolve contradictions in spectroscopic data (e.g., NMR coupling constants vs. X-ray results)?

Methodological Answer:

- Case Study: If coupling constants from NMR suggest a different configuration than SCXRD:

- Dynamic Effects: Variable-temperature NMR can reveal rotameric equilibria. For example, restricted rotation around the C–N bond in the enamide may average coupling constants at room temperature .

- Complementary Techniques: Use NOESY/ROESY to detect through-space correlations. A strong NOE between the furan methyl and trimethylphenyl protons supports the Z-configuration .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: H and C NMR confirm regiochemistry. The enamide proton (CH=C) appears as a doublet near δ 7.5–8.0 ppm with ≈ 12 Hz .

- Mass Spectrometry: High-resolution ESI-MS provides exact mass (e.g., [M+H] at m/z 337.1422 for CHNO).

- IR Spectroscopy: Bands at ~2200 cm (C≡N) and ~1650 cm (C=O) validate functional groups .

Advanced: How does substitution on the furan ring affect bioactivity?

Methodological Answer:

- SAR Studies: Replace the 5-methyl group with electron-withdrawing (e.g., NO) or donating (e.g., OMe) groups. Assess cytotoxicity via MTT assays. Methyl groups enhance lipophilicity, improving membrane permeability .

- Docking Simulations: Use AutoDock Vina to model interactions with biological targets (e.g., kinases). The furan oxygen may form hydrogen bonds with active-site residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.